molecular formula C12H18BrNO2S B7857118 3-bromo-N,N-dipropylbenzenesulfonamide

3-bromo-N,N-dipropylbenzenesulfonamide

Cat. No.: B7857118
M. Wt: 320.25 g/mol
InChI Key: YFLFXUIIWRUTMS-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dipropylbenzenesulfonamide (CAS: 1183948-89-1) is a sulfonamide derivative featuring a bromine atom at the 3-position of the benzene ring and two propyl groups attached to the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₈BrNO₂S (molecular weight: 328.29 g/mol). The compound is synthesized via nucleophilic substitution reactions, often involving brominated benzenesulfonyl chlorides and dipropylamine .

Key properties of 3-bromo-N,N-dipropylbenzenesulfonamide include:

  • Dipropyl chains: Contribute to lipophilicity, influencing solubility and membrane permeability in biological systems.

Properties

IUPAC Name

3-bromo-N,N-dipropylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-3-8-14(9-4-2)17(15,16)12-7-5-6-11(13)10-12/h5-7,10H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLFXUIIWRUTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N,N-dipropylbenzenesulfonamide typically involves the bromination of N,N-di-n-propylbenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of 3-bromo-N,N-dipropylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-bromo-N,N-dipropylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology and Medicine: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems.

Industry: In the industrial sector, 3-bromo-N,N-dipropylbenzenesulfonamide is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 3-bromo-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects: Bromine vs. Methyl/Methoxy Groups

4-Methyl-N,N-Dipropylbenzenesulfonamide (38)
  • Structure : Methyl group at the 4-position instead of bromine.
  • Molecular Formula: C₁₃H₂₁NO₂S (MW: 255.37 g/mol).
  • Synthesis : 36% yield via nickel-catalyzed reduction protocols .
  • Properties :
    • The methyl group is electron-donating, reducing electrophilicity compared to the brominated analogue.
    • Higher lipophilicity (logP) due to the methyl substituent, though less polar than bromine.
2,5-Dimethoxy-N,N-Dipropylbenzenesulfonamide (29)
  • Structure : Methoxy groups at 2- and 5-positions.
  • Molecular Formula: C₁₄H₂₃NO₄S (MW: 301.40 g/mol).
  • Synthesis : 39% yield via column chromatography purification .
  • Properties :
    • Methoxy groups enhance solubility in polar solvents (e.g., ethyl acetate) but reduce membrane permeability.
    • Electron-donating effects stabilize the sulfonamide group, decreasing reactivity toward electrophiles.

Key Comparison :

Property 3-Bromo Derivative 4-Methyl Derivative 2,5-Dimethoxy Derivative
Electrophilicity High (Br withdraws electrons) Moderate (CH₃ donates) Low (OCH₃ donates)
Lipophilicity (logP) Moderate (~3.5 estimated) High (~3.8 estimated) Moderate (~2.9 estimated)
Synthetic Yield Not reported 36% 39%

Alkyl Chain Modifications: Dipropyl vs. Diethyl

3-Bromo-N,N-Diethyl-4-Methylbenzenesulfonamide
  • Structure : Diethyl groups on nitrogen and additional methyl at 4-position.
  • Molecular Formula: C₁₁H₁₅BrNO₂S (MW: 314.21 g/mol) .
  • Methyl group increases steric hindrance near the sulfonamide, possibly slowing reaction kinetics.

Key Comparison :

Property Dipropyl Derivative Diethyl Derivative
Chain Length C₃H₇ (larger steric bulk) C₂H₅ (smaller steric bulk)
Solubility Lower in aqueous media Higher in aqueous media
Bioavailability Likely lower due to lipophilicity Potentially higher

Positional Isomerism and Functional Group Diversity

3-Bromo-N,5-Dimethylbenzenesulfonamide
  • Structure : Bromine at 3-position and methyl groups on nitrogen and 5-position.
  • Molecular Formula: C₈H₁₀BrNO₂S (MW: 264.14 g/mol) .
  • Properties :
    • Dual methyl groups reduce nitrogen’s basicity, altering hydrogen-bonding capacity.
    • Bromine’s position directs regioselectivity in further functionalization.
N-Substituted Piperidine Derivatives
  • Example : 4-(4-(Perfluorophenyl)piperidine-1-carbonyl)-N,N-dipropylbenzenesulfonamide.
  • Structure : Incorporates a fluorinated piperidine-carbonyl group.
  • Properties :
    • Perfluorophenyl groups drastically increase electron-withdrawing effects and thermal stability.
    • Piperidine introduces conformational rigidity, affecting binding affinity in medicinal chemistry applications .

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